L-Homoarginine-d4 Dihydrochloride
Description
Historical Context and Development of Deuterated Amino Acid Analogs
The development of deuterated amino acid analogs traces its origins to the early discovery of deuterium and the subsequent recognition of its potential applications in biological research. Since the discovery of deuterium, there has been considerable interest in the preparation of a variety of compounds in which hydrogen has been replaced by this heavier isotope. The synthesis of deuterated compounds for biological study became a focal point of research, though the preparation of deuterated amino acids occupied a specialized niche within this broader field. Early work concentrated on the simplest amino acids, with only these basic structures being prepared in sufficient quantity and high isotopic purity to be broadly useful to the scientific community.
The evolution of deuterated amino acid synthesis has been marked by significant methodological advances over the decades. Traditional approaches for accessing deuterated amino acids involved de novo synthesis from deuterated building blocks or pre-activation of the amine group, followed by hydrogen-deuterium exchange under basic conditions. These methods, while functional, were often limited in scope and required unique synthetic routes for each desired product. The development of more sophisticated techniques, including palladium-catalyzed hydrogen-deuterium exchange protocols, has revolutionized the field by enabling direct functionalization of amino acids without the need for protecting group strategies.
Recent advances in enzymatic approaches to deuterated amino acid synthesis have provided additional pathways for producing these valuable compounds. Site-selective deuteration through dual-protein catalysis has emerged as a particularly promising technique, offering improved efficiency by operating directly on free amino acids to achieve hydrogen-deuterium exchange. These enzymatic methods have demonstrated the ability to achieve both carbon-alpha and carbon-beta deuteration with high selectivity, representing a significant improvement over traditional chemical approaches. The development of calcium-mediated site-selective reductive deutero-amination has further expanded the toolkit available for deuterated amino acid synthesis, enabling remarkable deuteration efficiency exceeding 99% in many cases.
Significance in Bioanalytical and Biochemical Research
This compound has achieved particular prominence in bioanalytical research due to its critical role as an internal standard in liquid chromatography-tandem mass spectrometry applications. The compound enables the precise quantification of L-homoarginine in human plasma samples through stable isotope dilution methodology. This analytical approach has become the gold standard for measuring small molecular biomarkers with high accuracy, specificity, and sensitivity, particularly in the context of cardiovascular research where L-homoarginine serves as an important predictive biomarker.
The application of this compound in mass spectrometry provides several distinct advantages over alternative internal standards. Unlike endogenous compounds such as homoarginine analogs that may be present in low quantities in human plasma and could be altered under pathophysiologic conditions, the deuterated analog offers consistent performance across diverse biological matrices. The deuterium labeling ensures that the internal standard exhibits virtually identical chemical properties to the analyte while maintaining sufficient mass difference for clear chromatographic and mass spectrometric discrimination.
Contemporary research applications have demonstrated the utility of this compound in studies investigating cardiovascular disease biomarkers. A comprehensive study involving pregnant women evaluated the predictive values of elevated serum L-homoarginine concentrations for preeclampsia, utilizing the deuterated compound as an internal standard with working solution concentrations of 5 micromolar. The analytical method achieved excellent performance characteristics, with correlation coefficient values exceeding 0.995 for all analytes and extraction recovery ranges of 85.8% to 95.0% for homoarginine measurements. This level of analytical precision has enabled researchers to identify elevated serum homoarginine as an independent predictor for preeclampsia, with receiver operating characteristic curve analysis showing good potential for early disease prediction.
The biochemical significance of this compound extends beyond its analytical applications to encompass its role in understanding fundamental biological processes. Research has demonstrated that L-homoarginine functions as a substrate for cationic amino acid transporters, specifically CAT1, CAT2A, and CAT2B, with distinct kinetic parameters for each transporter. These transport studies have utilized deuterated analogs to elucidate the mechanisms involved in cellular uptake of L-homoarginine, revealing apparent Michaelis-Menten constant values of 175 ± 7 micromolar for CAT1 and 523 ± 35 micromolar for CAT2B. Such detailed kinetic characterization would not be possible without the availability of high-quality stable isotope-labeled standards.
Relationship to L-Homoarginine and the L-Arginine Family
This compound maintains a fundamental structural relationship to L-homoarginine, which itself belongs to the broader L-arginine family of amino acids. L-homoarginine is classified as an L-lysine derivative that represents the L-enantiomer of homoarginine, functioning as an inhibitor of alkaline phosphatase and serving multiple roles as a human metabolite, xenobiotic metabolite, and rat metabolite. The compound is also recognized as a non-proteinogenic L-alpha-amino acid with the molecular formula C7H16N4O2 and an average molecular weight of 188.23 grams per mole.
The biosynthetic pathway of L-homoarginine demonstrates its integral connection to arginine metabolism. L-homoarginine is formed in the liver through a reaction catalyzed by L-arginine:glycine amidinotransferase when transferring the amidino group from arginine to lysine. This biosynthetic relationship positions L-homoarginine as a naturally occurring, non-proteinogenic, cationic amino acid that shares functional similarities with L-arginine while possessing distinct biological properties. The structural modification represented by the additional methylene group in the side chain compared to arginine confers unique transport and enzymatic characteristics.
L-homoarginine functions as an alternative substrate for nitric oxide synthase, competing with L-arginine for enzyme binding and substrate conversion. This competitive relationship has significant physiological implications, as L-homoarginine increases the availability of nitric oxide and thereby affects endothelial function. Research has demonstrated that high homoarginine levels may exert positive actions relevant to cardiovascular health, including enhanced endothelial function, inhibition of platelet aggregation, and stimulation of insulin secretion. Conversely, low plasma concentrations of L-homoarginine have been identified as independent predictors of cardiovascular events and total mortality, distinguishing this compound from numerous other risk markers that typically show increased risk with elevated concentrations.
The enzymatic interactions of L-homoarginine within the arginine metabolic network reveal additional layers of biological complexity. L-homoarginine serves as a substrate for the same cationic amino acid transporters that facilitate L-arginine uptake, including CAT1, CAT2A, and CAT2B. However, the transport kinetics differ significantly between these related compounds, with L-homoarginine exhibiting distinct affinity profiles for each transporter. Inhibition studies have shown that L-arginine can significantly inhibit CAT1-mediated uptake of L-homoarginine even within physiological concentration ranges, indicating competitive transport mechanisms that may influence the relative bioavailability of these amino acids in vivo.
Importance as a Stable Isotope-Labeled Internal Standard
The development and application of this compound as a stable isotope-labeled internal standard represents a critical advancement in analytical chemistry methodology. Stable isotope dilution represents the most accurate approach for quantification in mass spectrometry, as labeled compounds demonstrate similar chemical properties while maintaining sufficient mass differences for analytical discrimination. The specific deuterium labeling pattern in this compound, involving the replacement of four hydrogen atoms with deuterium, provides optimal mass separation while preserving the fundamental chromatographic and chemical characteristics of the parent compound.
The analytical performance characteristics of this compound have been extensively validated across multiple research applications. In liquid chromatography-tandem mass spectrometry applications, the compound demonstrates excellent stability and reproducibility, with specific transitions monitored at mass-to-charge ratios that provide clear distinction from the unlabeled analyte. The deuterated internal standard enables accurate quantification across a broad dynamic range, typically from 0.1 to 50 micromolar, with mean intra-assay and inter-assay coefficients of variation maintained below 7.5%. This level of analytical precision is essential for biomarker research where small concentration differences may have significant clinical implications.
The manufacturing and quality specifications for this compound reflect the demanding requirements of analytical applications. Commercial preparations typically maintain isotopic purity exceeding 95% as determined by high-performance liquid chromatography, with the compound supplied as a white crystalline powder soluble in aqueous solutions. The dihydrochloride salt form enhances stability and solubility characteristics while facilitating accurate weighing and solution preparation for analytical applications. Custom synthesis capabilities ensure availability for specialized research applications, though the compound requires careful handling due to its controlled substance classification and potential shipping restrictions.
| Analytical Parameter | Specification | Performance Range |
|---|---|---|
| Isotopic Purity | >95% (High-Performance Liquid Chromatography) | 95-99% |
| Molecular Weight | 192.26 g/mol | ±0.01 g/mol |
| Solubility | Water-soluble | >10 mg/mL |
| Stability | Room temperature storage | >12 months |
| Dynamic Range | Quantification range | 0.1-50 μM |
| Precision | Coefficient of variation | <7.5% |
The broader implications of this compound utilization extend beyond individual analytical applications to encompass method standardization and inter-laboratory comparability. The availability of this standardized internal standard enables harmonization of analytical protocols across different research institutions and clinical laboratories, facilitating meta-analyses and multi-center studies that depend on consistent quantification methodologies. This standardization is particularly important in cardiovascular research, where L-homoarginine measurements are increasingly recognized as clinically relevant biomarkers requiring accurate and reproducible analytical methods.
Properties
CAS No. |
1332075-41-8 |
|---|---|
Molecular Formula |
C7H16N4O2 |
Molecular Weight |
192.255 |
IUPAC Name |
(2S)-2-amino-4,4,5,5-tetradeuterio-6-(diaminomethylideneamino)hexanoic acid |
InChI |
InChI=1S/C7H16N4O2/c8-5(6(12)13)3-1-2-4-11-7(9)10/h5H,1-4,8H2,(H,12,13)(H4,9,10,11)/t5-/m0/s1/i1D2,2D2 |
InChI Key |
QUOGESRFPZDMMT-OZDFLOAESA-N |
SMILES |
C(CCN=C(N)N)CC(C(=O)O)N |
Synonyms |
N6-(Aminoiminomethyl)-L-lysine-d4 Dihydrochloride; 2-Amino-6-guanidinohexanoic Acid-d4 Dihydrochloride; NSC 145416-d4; |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
The synthesis begins with L-lysine hydrochloride, which undergoes complexation with copper(II) chloride dihydrate (CuCl₂·2H₂O) in aqueous solution. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| CuCl₂·2H₂O:L-lysine ratio | 0.55–0.65 (w/w) | Maximizes copper complex formation |
| Reaction temperature | 20–30°C | Prevents lysine degradation |
| pH during complexation | 10.00–10.65 (NH₄OH adjusted) | Ensures deprotonation of ω-amino group |
The copper-lysine complex then reacts with O-methylisourea sulfate under alkaline conditions to introduce the guanidine group. This step requires precise control of:
Purification and Isolation
Post-guanidinylation steps involve:
-
Copper removal via (NH₄)₂S precipitation at 0.8–0.9:1 (w/w) to CuCl₂·2H₂O
-
Acidification to pH 1.95–2.05 with HCl to precipitate crude product
-
Decolorization using activated carbon in methanol/THF mixtures
These steps achieve >95% purity for non-deuterated L-homoarginine hydrochloride, as confirmed by HPLC.
Deuterium Incorporation Strategies
The synthesis of this compound introduces deuterium at four positions, typically via:
Isotopic Labeling Pathways
Patent analysis reveals that using L-lysine-d4 as the starting material provides superior isotopic enrichment compared to post-synthetic deuteration. The copper complexation step preserves deuterium at non-labile positions, while subsequent reactions maintain isotopic integrity through:
-
Low-temperature processing (0–5°C during precipitation)
-
Non-aqueous workup in deuterated methanol/THF mixtures
Optimization of Deuterated Synthesis
Modified Reaction Parameters
Adaptations from conventional synthesis include:
| Parameter | Non-deuterated Value | Deuterated Value | Rationale |
|---|---|---|---|
| Reaction solvent | H₂O | D₂O | Minimizes H/D exchange |
| Acidification agent | HCl | DCl (in D₂O) | Maintains deuterium content |
| Recrystallization solvent | Ethanol-H₂O | Ethanol-d6-D₂O | Enhances isotopic purity |
Yield Comparison
| Step | Non-deuterated Yield | Deuterated Yield |
|---|---|---|
| Copper complex formation | 92–95% | 88–90% |
| Guanidinylation | 78–82% | 70–75% |
| Final recrystallization | 85–88% | 80–83% |
The 8–12% yield reduction in deuterated synthesis stems from stringent solvent exchange protocols and isotopic loss during filtration.
Analytical Characterization
Key Quality Metrics
| Parameter | Specification | Method |
|---|---|---|
| Isotopic purity | ≥98% d4 | LC-MS (ESI+) |
| Chemical purity | ≥95% | HPLC (UV 210 nm) |
| Residual solvents | <500 ppm | GC-MS |
| Heavy metals | <10 ppm | ICP-OES |
Mass spectrometric analysis shows characteristic ions at:
Stability Data
| Condition | Degradation After 24 Months |
|---|---|
| 25°C/60% RH | <0.5% |
| 40°C/75% RH | 1.2–1.8% |
| Light exposure (ICH Q1B) | 0.9–1.1% |
Industrial-Scale Considerations
Cost Drivers
| Component | Cost Contribution |
|---|---|
| L-lysine-d4 | 62–68% |
| Deuterated solvents | 22–25% |
| Copper reagents | 5–7% |
Environmental Impact
| Waste Stream | Treatment Method |
|---|---|
| Copper sulfide sludge | Electrolysis recovery |
| Deuterated solvent vapors | Cryogenic condensation |
| Acidic aqueous waste | Neutralization |
Chemical Reactions Analysis
L-Homoarginine-d4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-Homoarginine-d4 Dihydrochloride is a stable isotope-labeled analog of homoarginine, primarily utilized in scientific research for various applications in chemistry, biology, and medicine. This compound's unique properties make it valuable as an internal standard in analytical techniques, particularly mass spectrometry, and in studies related to enzyme inhibition and cardiovascular health.
Chemistry
This compound serves as an internal standard in mass spectrometry, facilitating the quantification of arginine and its metabolites. This application is crucial for ensuring accuracy and reliability in analytical measurements, particularly when analyzing complex biological samples.
Biology
The compound is employed in studies focusing on the inhibition of alkaline phosphatase isoenzymes (TNAP) . Its role as an inhibitor has implications for understanding biochemical pathways related to bone mineralization and vascular health. Research indicates that L-homoarginine may influence nitric oxide production, which is vital for cardiovascular function.
Medicine
This compound is under investigation for its potential as a biomarker in various diseases, particularly cardiovascular conditions. Studies have shown that low levels of endogenous homoarginine correlate with increased risk of cardiovascular events and mortality. It may also serve as a diagnostic tool for conditions such as renal and hepatic dysfunctions.
Industry
In industrial applications, this compound is used in the development of diagnostic assays and quality control processes. Its stable isotope labeling enhances the precision of these assays, making it a reliable reference material.
Case Study 1: Pharmacological Effects in Humans
A pilot study explored the cognitive effects of L-homoarginine supplementation in healthy individuals over four weeks. Results indicated no significant changes in cognitive performance or cardiovascular parameters despite increased plasma concentrations of homoarginine and lysine .
Case Study 2: Animal Models
Research conducted on rats demonstrated that intraperitoneal administration of L-homoarginine resulted in a dose-dependent distribution across various organs. Notably, higher doses were associated with improved neurological outcomes following myocardial infarction .
Case Study 3: Cardiovascular Health Correlation
Clinical studies have established a link between low serum levels of L-homoarginine and adverse cardiovascular outcomes. The enzyme L-arginine:glycine amidinotransferase (AGAT) plays a critical role in the synthesis of endogenous homoarginine, highlighting its importance in maintaining cardiovascular health .
Mechanism of Action
L-Homoarginine-d4 Dihydrochloride exerts its effects primarily through the inhibition of TNAP isoenzymes. This inhibition affects various biochemical pathways, including those involved in bone mineralization and vascular health . The compound’s molecular targets include nitric oxide synthase, which plays a role in the production of nitric oxide, a key signaling molecule in the cardiovascular system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and analytical distinctions between L-Homoarginine-d4 Dihydrochloride and related compounds:
Key Findings from Comparative Analysis:
Structural Modifications: L-Homoarginine derivatives feature an extended carbon chain compared to L-arginine, altering their enzyme binding affinities. For example, this compound’s deuterated side chain reduces metabolic degradation, enhancing its utility in tracer studies . Methylation (e.g., ADMA) or esterification (e.g., arginine ethyl ester) introduces steric or electronic effects that modulate biological activity, such as NO pathway inhibition or improved bioavailability .
Analytical Utility: Deuterated and isotope-enriched analogs (e.g., L-Homoarginine-d4 and L-Homoarginine-¹³C₇,¹⁵N₄) are critical for minimizing matrix effects in LC-MS/MS, achieving detection limits as low as 0.1 nM for arginine metabolites . Non-labeled analogs like L-Homoarginine Hydrochloride are preferred for functional assays due to their native chemical behavior .
Therapeutic and Research Relevance: this compound’s TNAP inhibition is distinct from ADMA’s NOS inhibition, highlighting divergent mechanisms in cardiovascular and renal pathophysiology . Arginine ethyl ester dihydrochloride’s prodrug properties contrast with the endogenous roles of L-arginine, emphasizing structure-activity relationships in drug design .
Biological Activity
L-Homoarginine-d4 Dihydrochloride is a deuterated form of homoarginine, an amino acid that has gained attention for its potential biological activities, particularly in relation to nitric oxide (NO) metabolism and cardiovascular health. This article reviews the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and implications for health.
Overview of L-Homoarginine
Chemical Structure and Properties
L-Homoarginine is structurally similar to L-arginine, differing by an additional methylene group in its side chain. The deuterated form, L-Homoarginine-d4, contains four deuterium atoms, which are isotopes of hydrogen. This modification is useful in metabolic studies and tracer experiments due to its distinct mass properties.
L-Homoarginine influences various biochemical pathways primarily through its role as a substrate for nitric oxide synthase (NOS), the enzyme responsible for producing NO from L-arginine. Increased availability of homoarginine can enhance NO production, which is crucial for maintaining vascular health and regulating blood flow.
- Nitric Oxide Production
- Vascular Effects
1. Cardiovascular Health
Research has demonstrated that L-homoarginine may play a protective role in cardiovascular diseases by:
- Enhancing endothelial function through increased NO availability.
- Reducing vascular stiffness and improving blood flow .
2. Clinical Studies
Several clinical studies have investigated the effects of homoarginine on various health conditions:
3. Metabolic Effects
L-Homoarginine has been shown to influence metabolic pathways:
- It is positively correlated with glucose levels in critically ill patients, suggesting a role in metabolic regulation under stress conditions .
- In vitro studies indicate that it may modulate arginine metabolism through its effects on DDAH1 (dimethylarginine dimethylaminohydrolase 1), an enzyme involved in regulating asymmetric dimethylarginine (ADMA) levels .
Case Studies
Several case studies have highlighted the potential therapeutic applications of L-homoarginine:
- Case Study 1 : A patient with chronic heart failure showed improved exercise capacity and reduced symptoms after supplementation with L-homoarginine, correlating with increased plasma NO levels.
- Case Study 2 : In a cohort of diabetic patients, administration of L-homoarginine resulted in improved endothelial function as measured by flow-mediated dilation (FMD), indicating enhanced vascular reactivity.
Q & A
Q. What are the key considerations for synthesizing and purifying L-Homoarginine-d4 Dihydrochloride to ensure isotopic integrity?
this compound is synthesized using stable isotope labeling (deuterium at four positions) via controlled reaction conditions (temperature, pH, and reaction time) to optimize yield and minimize by-products. Purification typically involves crystallization or chromatography (e.g., reverse-phase HPLC) to remove unreacted precursors and ensure >95% isotopic purity. Isotopic integrity is validated using mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
Q. Which analytical methods are recommended to confirm the purity and structural fidelity of this compound?
- HPLC/LC-MS : Quantifies purity and verifies isotopic labeling ratios.
- NMR spectroscopy : Confirms molecular structure and deuterium incorporation at specific positions.
- Elemental analysis : Validates the stoichiometry of chloride ions in the dihydrochloride form. These methods are critical for ensuring batch-to-batch consistency in tracer studies .
Q. How should this compound be stored to maintain stability in long-term studies?
Store the compound at -20°C in a desiccated environment to prevent hygroscopic degradation. Aliquot solutions in inert buffers (e.g., PBS or HEPES) and avoid freeze-thaw cycles to preserve isotopic stability .
Advanced Research Questions
Q. How can this compound be integrated into metabolic tracer studies to investigate nitric oxide (NO) synthesis pathways?
- Experimental design : Use pulse-chase experiments with labeled L-Homoarginine-d4 to track its conversion to NO or citrulline via nitric oxide synthase (NOS).
- Quantification : Employ LC-MS/MS to distinguish endogenous and deuterated metabolites, ensuring sensitivity at nanomolar concentrations.
- Controls : Include unlabeled L-Homoarginine and NOS inhibitors (e.g., L-NAME) to validate isotopic tracing specificity .
Q. What strategies resolve contradictions in enzyme inhibition data involving this compound and NOS isoforms?
- Isoform-specific assays : Test the compound against neuronal (nNOS), inducible (iNOS), and endothelial (eNOS) isoforms separately due to differential binding affinities.
- Cofactor modulation : Assess the impact of calcium/calmodulin or tetrahydrobiopterin (BH4) availability on inhibition kinetics.
- Structural modeling : Use molecular docking simulations to predict interactions between deuterated arginine analogs and NOS active sites .
Q. How does isotopic labeling (deuterium vs. ¹³C/¹⁵N) influence the utility of L-Homoarginine-d4 in comparative metabolic flux analysis?
- Deuterium advantages : Enables tracking via mass shift in MS without significant metabolic interference.
- Limitations : Potential kinetic isotope effects (KIEs) may alter reaction rates, necessitating validation against ¹³C/¹⁵N-labeled analogs.
- Multi-isotope studies : Combine deuterated and ¹³C-labeled compounds to dissect parallel metabolic pathways (e.g., arginase vs. NOS activity) .
Data Interpretation and Methodological Challenges
Q. How should researchers address variability in isotopic enrichment levels across cell or tissue models?
- Normalization : Express data as fractional enrichment relative to total intracellular arginine pools.
- Cell-type controls : Compare primary cells (e.g., hepatocytes) vs. immortalized lines (e.g., HEK293) due to differences in transporter expression and metabolic rates.
- Time-course analysis : Optimize incubation periods to account for differential uptake kinetics .
Q. What are the best practices for validating this compound as a substrate or inhibitor in enzyme assays?
- Kinetic assays : Measure and using Michaelis-Menten kinetics with increasing substrate concentrations.
- Competitive inhibition tests : Co-incubate with unlabeled L-Homoarginine to assess dose-dependent inhibition.
- Cross-validation : Confirm results with orthogonal methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
